

Physical and chemical properties of 6-Ethyl-o-toluidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethyl-6-methylaniline*

Cat. No.: *B166961*

[Get Quote](#)

An In-depth Technical Guide to 6-Ethyl-o-toluidine

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Ethyl-o-toluidine (CAS No. 24549-06-2), a significant intermediate in the chemical industry. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Structural Information

6-Ethyl-o-toluidine, also known as **2-Ethyl-6-methylaniline**, is an aromatic amine derivative.^[1] Structurally, it features a benzene ring substituted with an amino group, an ethyl group, and a methyl group at positions 1, 2, and 6, respectively.^[1] It is a colorless to light yellow or reddish-brown liquid that may darken upon exposure to air and light.^{[1][2][3]}

Table 1: Chemical Identity and Structural Descriptors

Property	Value	Reference
CAS Number	24549-06-2	[4] [5] [6]
Molecular Formula	C ₉ H ₁₃ N	[4] [6] [7] [8]
Molecular Weight	135.21 g/mol	[4] [6]
Common Synonyms	2-Ethyl-6-methylaniline, 2-Methyl-6-ethylaniline, MEA	[4] [5] [6]
IUPAC Name	2-Ethyl-6-methylbenzenamine	[8]
SMILES	CCc1ccccc(C)c1N	[6]
InChI	1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3	[9]

| InChIKey | JJKJJNCIILLRP-UHFFFAOYSA-N |[\[9\]](#) |

Physicochemical Properties

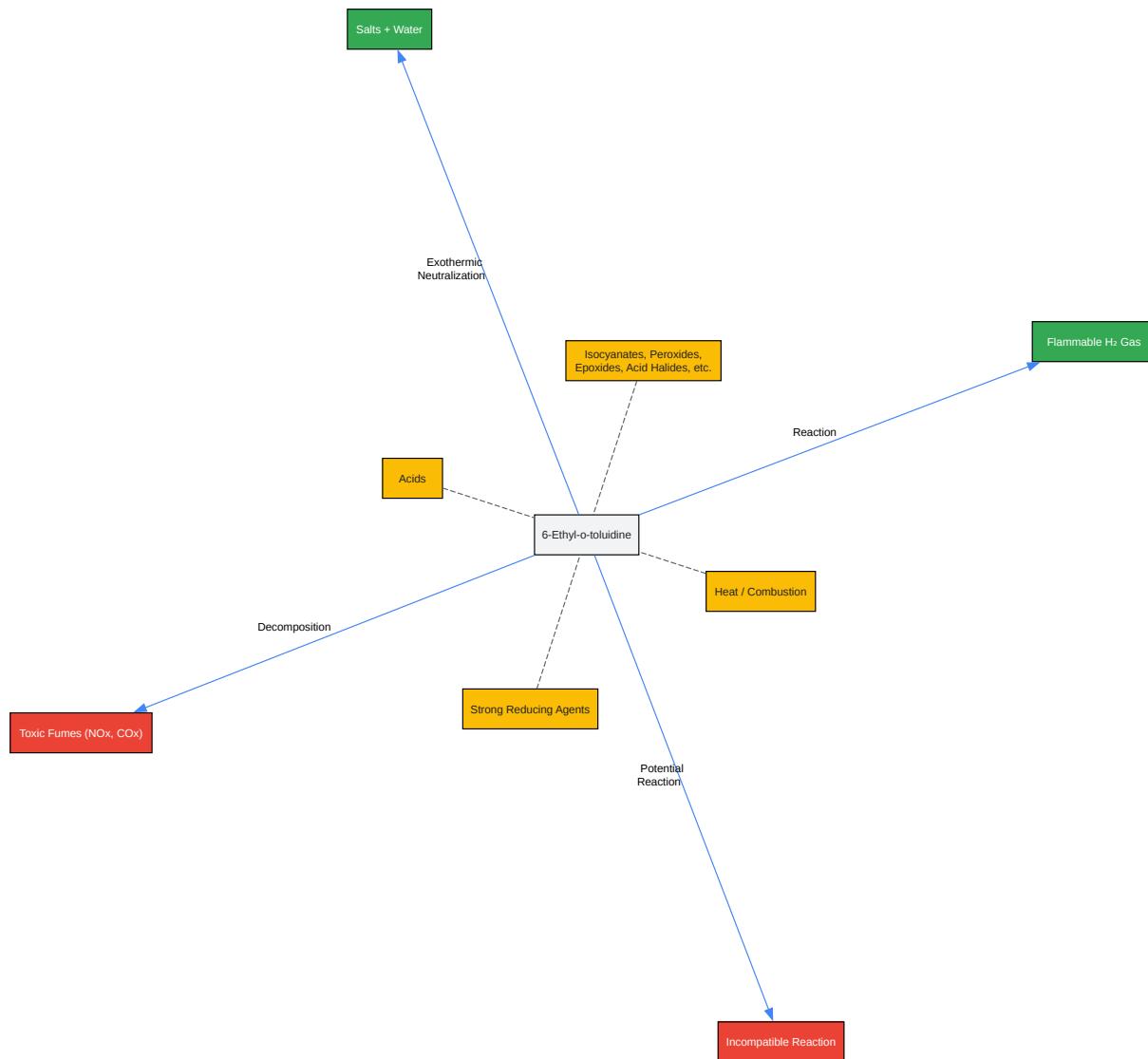
The compound is a combustible liquid, insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[\[4\]](#)[\[7\]](#) It is less dense than water and will float on the surface.[\[1\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Conditions	Reference
Appearance	Clear, colorless to light red/brownish liquid	Ambient	[2][7]
Odor	Pungent, amine-like	-	[1][4]
Melting Point	-33 °C	-	[2][3][4][5][7]
Boiling Point	231 °C	1013 hPa	[2][3][4][5][7]
Density	0.968 - 0.97 g/cm³	25 °C	[2][3][4][7]
Refractive Index	n _{20/D} 1.552	20 °C	[4][7]
Vapor Pressure	0.06 mmHg (0.08 hPa)	20 °C	[7]
	0.099 hPa	25 °C	[3]
pKa	4.22 ± 0.10	Predicted	[7]

| LogP (Octanol-Water) | 2.66 | - | [3][10] |

Table 3: Solubility Data


Solvent	Solubility (g/L)	Temperature (°C)	Reference
Water	2.66	20	[3][7]
Ethanol	1560.89	25	[6]
Methanol	2064.42	25	[6]

| Isopropanol | 933.51 | 25 | [6] |

Reactivity and Stability

6-Ethyl-o-toluidine exhibits reactivity typical of aromatic amines. It is sensitive to air and light.[1][7]

- Acid-Base Reactions: It neutralizes acids in exothermic reactions to form salts and water.[4][11]
- Incompatibilities: The compound may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[4][11]
- Redox Reactions: In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[4][11]
- Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] Combustion also produces carbon oxides.

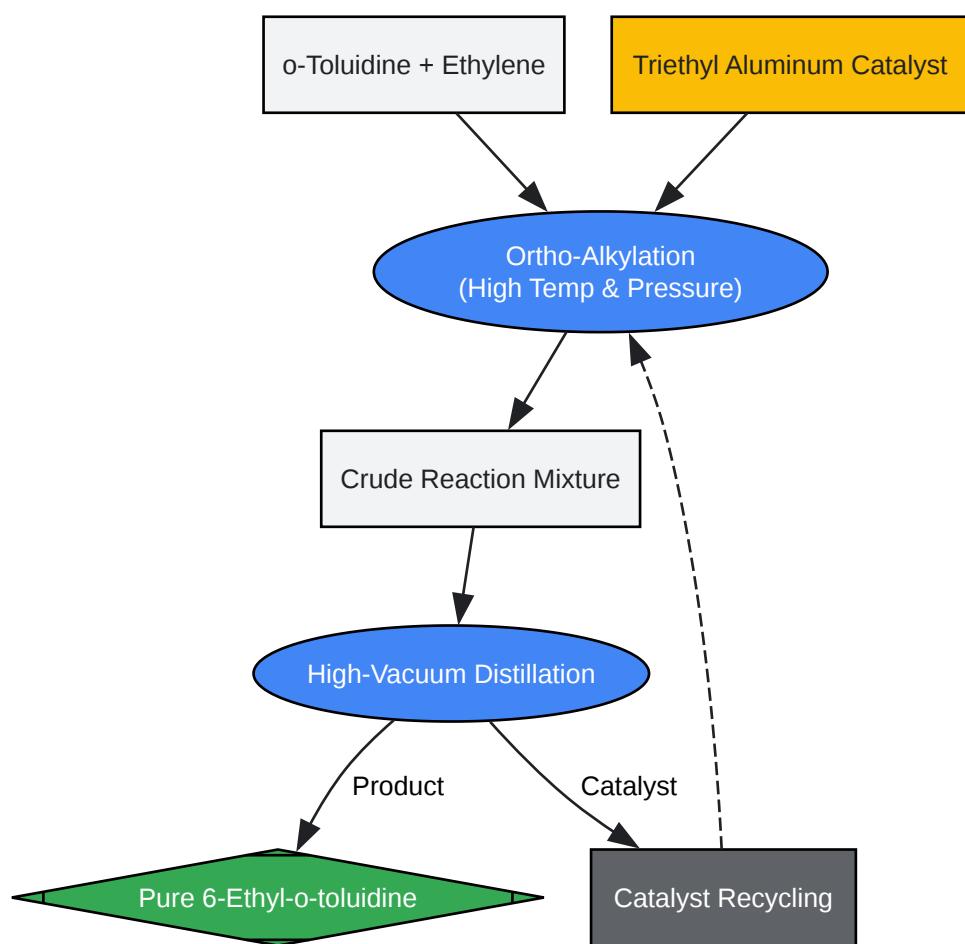
[Click to download full resolution via product page](#)

Caption: Reactivity profile of 6-Ethyl-o-toluidine.

Experimental Protocols

Synthesis

The primary industrial synthesis method for 6-Ethyl-o-toluidine is the ortho-alkylation of o-toluidine with ethylene.[7][12]


- Reactants: o-Toluidine and ethylene gas.
- Catalyst: An aluminum-based catalyst, such as triethyl aluminum or aluminum chloride, is typically used.[12]
- Conditions: The reaction is conducted at high temperatures (250-350 °C) and high pressures.[12]
- General Procedure:
 - The catalyst (e.g., triethyl aluminum) and o-toluidine are charged into a high-pressure reactor.[12]
 - The reactor is heated to the target temperature while stirring.
 - Ethylene gas is introduced into the reactor to initiate the ortho-selective alkylation.[12]
 - The reaction is allowed to proceed until the desired conversion is achieved.

Purification

Post-synthesis, the product must be separated from the catalyst and unreacted starting materials.

- Method: High-vacuum distillation (rectification) is a common method.[12] This technique leverages the boiling point difference between the 6-Ethyl-o-toluidine product and the catalyst complex.[12]
- Alternative Method: For laboratory-scale synthesis, a work-up procedure may involve:
 - Liberating the free amine using a base (e.g., sodium hydroxide solution).[13]

- Extracting the product into an organic solvent like ether.[13]
- Washing the organic layer with water.[13]
- Drying the organic phase (e.g., over sodium sulfate).[14]
- Removing the solvent via distillation, followed by vacuum distillation of the crude product to obtain pure 6-Ethyl-o-toluidine.[13]

[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for 6-Ethyl-o-toluidine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Ethyl-o-toluidine. While specific spectra are not detailed here, various spectral data sets including IR, MS, ^1H

NMR, and ^{13}C NMR are available through chemical databases.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Applications

6-Ethyl-o-toluidine is a vital chemical intermediate. Its primary application is in the synthesis of agricultural chemicals.[\[7\]](#) It is a key raw material for the production of amide herbicides such as acetochlor and metolachlor.[\[7\]](#)[\[15\]](#) It also serves as an intermediate in the manufacturing of dyes and pharmaceuticals.[\[7\]](#)

Safety and Toxicology

This compound is classified as harmful and requires careful handling.

Table 4: Hazard and Safety Information

Parameter	Value / Information	Reference
GHS Hazard Class	Acute Toxicity 4 (Oral, Dermal, Inhalation); Aquatic Chronic 3	
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H412: Harmful to aquatic life with long lasting effects.	
Flash Point	102 - 105 °C (Closed Cup)	[2] [3]
LD ₅₀ (Oral, Rat)	1180 mg/kg	[5] [7]
Personal Protective Equipment (PPE)	Eyeshields, face shields, protective gloves, suitable respirator.	[5] [16]

| Health Hazards | Inhalation may cause weakness, coma, and respiratory failure.[\[4\]](#)[\[5\]](#) It is a severe eye irritant.[\[4\]](#)[\[5\]](#) Ingestion can lead to cyanosis.[\[4\]](#) The substance may be absorbed through the skin.[\[2\]](#) |

For detailed handling and safety procedures, consult the full Safety Data Sheet (SDS) from the supplier.[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. echemi.com [echemi.com]
- 4. 6-Ethyl-o-toluidine | 24549-06-2 [chemicalbook.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. scent.vn [scent.vn]
- 7. chembk.com [chembk.com]
- 8. Benzenamine, 2-ethyl-6-methyl- [webbook.nist.gov]
- 9. 6-Ethyl-o-toluidine(24549-06-2) IR Spectrum [chemicalbook.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. O-Toluidine | C₆H₄CH₃NH₂ | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Ethyl-o-toluidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166961#physical-and-chemical-properties-of-6-ethyl-o-toluidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com